[1-(4-Aminophenyl)cyclopentyl]methanol
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Overview
Description
[1-(4-Aminophenyl)cyclopentyl]methanol: is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . It is characterized by the presence of an aminophenyl group attached to a cyclopentyl ring, which is further connected to a methanol group. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Aminophenyl)cyclopentyl]methanol typically involves the reaction of 4-aminobenzyl alcohol with cyclopentanone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: [1-(4-Aminophenyl)cyclopentyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aminophenyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, [1-(4-Aminophenyl)cyclopentyl]methanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and organic compounds .
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It is used in biochemical assays to investigate its effects on cellular processes .
Medicine: In medicine, this compound is explored for its therapeutic potential. It may be used in the development of new drugs targeting specific diseases or conditions .
Industry: Industrially, the compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of [1-(4-Aminophenyl)cyclopentyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group plays a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .
Comparison with Similar Compounds
[1-(4-Hydroxyphenyl)cyclopentyl]methanol: Similar structure but with a hydroxy group instead of an amino group.
[1-(4-Methoxyphenyl)cyclopentyl]methanol: Contains a methoxy group in place of the amino group.
[1-(4-Chlorophenyl)cyclopentyl]methanol: Features a chloro group instead of an amino group.
Uniqueness: The presence of the aminophenyl group in [1-(4-Aminophenyl)cyclopentyl]methanol distinguishes it from other similar compounds. This functional group imparts unique chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
[1-(4-aminophenyl)cyclopentyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c13-11-5-3-10(4-6-11)12(9-14)7-1-2-8-12/h3-6,14H,1-2,7-9,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNZAFADSUNWRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CO)C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1368639-80-8 |
Source
|
Record name | [1-(4-aminophenyl)cyclopentyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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